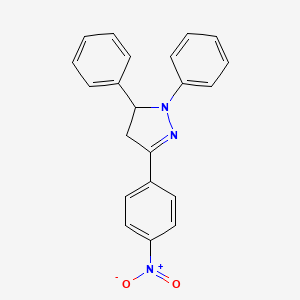![molecular formula C21H26N2OS B10883210 1-phenyl-2-(5',6',7',8'-tetrahydro-3'H-spiro[cyclohexane-1,4'-quinazolin]-2'-ylsulfanyl)ethanone](/img/structure/B10883210.png)
1-phenyl-2-(5',6',7',8'-tetrahydro-3'H-spiro[cyclohexane-1,4'-quinazolin]-2'-ylsulfanyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-(5’,6’,7’,8’-tetrahydro-3’H-spiro[cyclohexane-1,4’-quinazolin]-2’-ylsulfanyl)ethanone is a complex organic compound that features a spiro-quinazoline structure. This compound is notable for its unique chemical architecture, which includes a spiro linkage between a cyclohexane ring and a quinazoline moiety. The presence of a phenyl group and a sulfanyl-ethanone side chain further enhances its chemical diversity.
Méthodes De Préparation
The synthesis of 1-phenyl-2-(5’,6’,7’,8’-tetrahydro-3’H-spiro[cyclohexane-1,4’-quinazolin]-2’-ylsulfanyl)ethanone can be achieved through several synthetic routes. One common method involves the Mannich reaction, where the spiro-quinazoline core is formed by the aminomethylation of a precursor compound . The reaction typically uses formaldehyde and a primary amine in the presence of an alcohol solvent such as methanol . The product is then purified through distillation or recrystallization.
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. laboratory-scale synthesis remains a viable approach for research purposes.
Analyse Des Réactions Chimiques
1-Phenyl-2-(5’,6’,7’,8’-tetrahydro-3’H-spiro[cyclohexane-1,4’-quinazolin]-2’-ylsulfanyl)ethanone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. The major products formed depend on the reaction type and conditions used.
Applications De Recherche Scientifique
1-Phenyl-2-(5’,6’,7’,8’-tetrahydro-3’H-spiro[cyclohexane-1,4’-quinazolin]-2’-ylsulfanyl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and studying reaction mechanisms.
Industry: While not widely used industrially, its synthesis and reactions provide valuable insights for developing new materials and chemical processes.
Mécanisme D'action
The mechanism of action for 1-phenyl-2-(5’,6’,7’,8’-tetrahydro-3’H-spiro[cyclohexane-1,4’-quinazolin]-2’-ylsulfanyl)ethanone is not fully understood. its biological activity is likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The spiro-quinazoline structure may enable the compound to bind to these targets, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-phenyl-2-(5’,6’,7’,8’-tetrahydro-3’H-spiro[cyclohexane-1,4’-quinazolin]-2’-ylsulfanyl)ethanone include:
5’,6’,7’,8’-Tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one: This compound shares a similar spiro-quinazoline core but differs in its substituents and overall structure.
1,2,3,4-Tetrahydroisoquinoline: Although structurally simpler, this compound also features a heterocyclic core and exhibits diverse chemical reactivity.
Propriétés
Formule moléculaire |
C21H26N2OS |
|---|---|
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
1-phenyl-2-spiro[5,6,7,8-tetrahydro-1H-quinazoline-4,1'-cyclohexane]-2-ylsulfanylethanone |
InChI |
InChI=1S/C21H26N2OS/c24-19(16-9-3-1-4-10-16)15-25-20-22-18-12-6-5-11-17(18)21(23-20)13-7-2-8-14-21/h1,3-4,9-10H,2,5-8,11-15H2,(H,22,23) |
Clé InChI |
RFNZCPOJXGMAIO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)C3=C(CCCC3)NC(=N2)SCC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyano-4-{4-[4-(3,4-dicyanophenoxy)benzoyl]phenoxy}phenyl cyanide](/img/structure/B10883127.png)
![1-[(3-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10883135.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-(pyrimidin-2-yl)piperazine-1-carbothioamide](/img/structure/B10883139.png)
![2-(Biphenyl-4-yloxy)-1-[4-(2-methylbenzyl)piperazin-1-yl]ethanone](/img/structure/B10883159.png)

![4-Benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10883173.png)
![(4Z)-5-methyl-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10883176.png)

![2-(4-methoxyphenyl)-N'-{[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}acetohydrazide](/img/structure/B10883182.png)
![2-oxo-2-phenylethyl N-[(4-methylphenyl)carbonyl]glycylglycinate](/img/structure/B10883190.png)
![3-{[(E)-(4-bromophenyl)methylidene]amino}-2-(phenoxymethyl)quinazolin-4(3H)-one](/img/structure/B10883203.png)
![2-[(4-Acetylphenyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate](/img/structure/B10883205.png)
![2-{[(Z)-chloro{[3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopent-1-en-1-yl]imino}methyl]sulfanyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10883208.png)
![2-(4-chlorophenoxy)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B10883209.png)
